3-(2-Thienyl)acrylic acid

Description

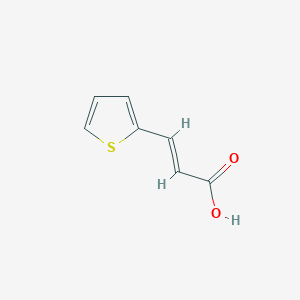

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMZQOIASVGJQE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901215 | |

| Record name | NoName_302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15690-25-2, 1124-65-8 | |

| Record name | (2E)-3-(2-Thienyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15690-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneacrylic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Thienyl)acrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-thienyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 3-(2-thienyl)-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENEACRYLIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INO5ATY68D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Thienyl)acrylic Acid: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Thienyl)acrylic acid is a versatile organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a thiophene ring conjugated with an acrylic acid moiety, imparts it with valuable chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of this compound. Furthermore, it delves into its emerging role in drug discovery, particularly as a scaffold for the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a key target in neurodegenerative diseases and other pathologies.

Chemical Properties and Structure

This compound, also known as 2-Thiopheneacrylic acid, is a yellow, solid crystalline compound.[1] It is characterized by the presence of both a thienyl group and an acrylic acid functional group.[1] The compound is sparingly soluble in water.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₂S | |

| Molecular Weight | 154.19 g/mol | |

| Melting Point | 145-148 °C | [2] |

| pKa | 4.34 ± 0.10 (Predicted) | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Appearance | Yellow solid | [1] |

Structural Information

The structural identifiers for this compound are provided in Table 2.

| Identifier | Value | Reference |

| IUPAC Name | (2E)-3-(thiophen-2-yl)prop-2-enoic acid | [3] |

| CAS Number | 1124-65-8 | [2][4] |

| SMILES String | O=C(O)/C=C/c1cccs1 | |

| InChI Key | KKMZQOIASVGJQE-ONEGZZNKSA-N |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 3: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 12.0 | Singlet | -COOH |

| 7.84 - 7.78 | Multiplet | Thiophene H |

| 7.26 - 7.22 | Multiplet | Thiophene H |

| 6.52 | Doublet | =CH- |

| 5.96 | Doublet | =CH- |

Note: Specific peak assignments may vary slightly depending on the solvent and experimental conditions. Data is representative.

Table 4: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 162.6 | C=O |

| 146.6 | =CH- |

| 137.1 | Thiophene C |

| 135.1 | Thiophene C |

| 128.5 | Thiophene C |

| 115.7 | =CH- |

| 99.3 | Thiophene C |

Note: Specific peak assignments may vary slightly depending on the solvent and experimental conditions. Data is representative based on similar structures.[5]

Infrared (IR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups in the molecule.

Table 5: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| 1715 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1640 - 1600 | Medium | C=C stretch (Alkenyl and Thiophene) |

| 1420 - 1380 | Medium | C-O-H bend |

| 980 - 960 | Strong | =C-H bend (trans-alkene) |

Note: Specific peak positions may vary. Data is representative based on the functional groups present.[6][7]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids and their derivatives. This protocol outlines the synthesis of this compound from 2-thiophenecarboxaldehyde and malonic acid.

Materials:

-

2-Thiophenecarboxaldehyde

-

Malonic acid

-

Pyridine (solvent and base)

-

Piperidine (catalyst)

-

Toluene

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.1 equivalents) in pyridine.

-

To this solution, add 2-thiophenecarboxaldehyde (1.0 equivalent) and a catalytic amount of piperidine (0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Filter the crude product using a Büchner funnel and wash with cold deionized water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Caption: Synthesis workflow for this compound.

Biological Relevance and Drug Development

This compound and its derivatives have garnered significant interest in the field of drug discovery. Notably, they have been utilized in the synthesis of novel benzothiazepinones, which act as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[2][8]

GSK-3β Signaling Pathway and Inhibition

GSK-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[9][10] Dysregulation of GSK-3β activity is implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[9] In Alzheimer's disease, GSK-3β is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[10]

Inhibitors of GSK-3β are therefore considered promising therapeutic agents. The Wnt/β-catenin signaling pathway is a key regulator of GSK-3β activity. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. The binding of a Wnt ligand to its receptor complex initiates a signaling cascade that leads to the inhibition of GSK-3β. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes. Small molecule inhibitors, including derivatives of this compound, can mimic the effect of the Wnt signaling pathway by directly inhibiting GSK-3β activity.

Caption: Inhibition of GSK-3β by a this compound derivative.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of biologically active molecules. This guide has provided a detailed overview of its chemical and structural properties, a practical protocol for its synthesis, and an insight into its relevance in the context of GSK-3β inhibition for drug development. Further research into the derivatives of this compound holds promise for the discovery of novel therapeutics for a range of diseases.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1124-65-8 [chemicalbook.com]

- 3. This compound | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Acrylic acid(79-10-7) 13C NMR spectrum [chemicalbook.com]

- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-(2-Thienyl)acrylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-thienyl)acrylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details various synthetic methodologies, including the Knoevenagel-Doebner condensation, Perkin reaction, Wittig reaction, and Heck reaction. Furthermore, it outlines the preparation of key derivatives such as methyl 3-(2-thienyl)acrylate and 3-(2-thienyl)acrylamide. A significant focus is placed on the biological relevance of these compounds, particularly as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical mediator of angiogenesis. This guide includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of synthetic workflows and the targeted biological pathway to support researchers in their drug discovery and development endeavors.

Introduction

This compound and its derivatives are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry.[1] The presence of the thiophene ring, a bioisostere of the benzene ring, coupled with the acrylic acid moiety, imparts unique physicochemical properties and biological activities to these molecules. Notably, derivatives of this compound have been identified as potent inhibitors of various enzymes, including protein kinases, making them attractive scaffolds for the development of novel therapeutic agents, particularly in oncology.[2] One of the key targets of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[3][4]

This guide provides a detailed examination of the synthetic routes to this compound and its derivatives, offering a practical resource for researchers.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereoselectivity.

Knoevenagel-Doebner Condensation

A common and efficient method for the synthesis of this compound is the Knoevenagel condensation, particularly using the Doebner modification.[5][6] This reaction involves the condensation of 2-thiophenecarboxaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine, which also serves as the solvent. The reaction proceeds via a decarboxylation step to yield the α,β-unsaturated carboxylic acid.[5]

Caption: Knoevenagel-Doebner Condensation Workflow.

Experimental Protocol: Knoevenagel-Doebner Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-thiophenecarboxaldehyde (1.0 equivalent), malonic acid (1.1 equivalents), and pyridine (2-3 volumes relative to the aldehyde).

-

Reaction: Add a catalytic amount of piperidine (0.1 equivalents). Heat the reaction mixture to reflux (approximately 115°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an excess of cold water.

-

Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

| Parameter | Value |

| Starting Material | 2-Thiophenecarboxaldehyde |

| Reagents | Malonic Acid, Pyridine, Piperidine |

| Reaction Time | 2-4 hours |

| Temperature | Reflux (~115°C) |

| Typical Yield | 70-85% |

| Melting Point | 145-148 °C |

Other Synthetic Routes

While the Knoevenagel-Doebner condensation is a preferred method, other reactions can also be employed:

-

Perkin Reaction: This reaction involves the condensation of 2-thiophenecarboxaldehyde with acetic anhydride in the presence of sodium acetate at high temperatures. However, it generally requires harsher conditions and may result in lower yields compared to the Knoevenagel-Doebner method.[7]

-

Wittig Reaction: The Wittig reaction provides a route to the corresponding ester, which can then be hydrolyzed to the carboxylic acid. This involves the reaction of 2-thiophenecarboxaldehyde with a stabilized phosphorus ylide, such as (carboethoxymethyl)triphenylphosphorane.

-

Heck Reaction: The Heck reaction can be utilized to couple 2-halothiophenes (e.g., 2-bromothiophene or 2-iodothiophene) with acrylic acid in the presence of a palladium catalyst and a base. This method offers good stereoselectivity for the (E)-isomer.[8]

Synthesis of this compound Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives, including esters and amides.

Synthesis of Methyl 3-(2-Thienyl)acrylate

The methyl ester of this compound is a common derivative. It can be synthesized directly via the Heck reaction or by esterification of the parent acid.

Experimental Protocol: Heck Reaction for Methyl 3-(2-Thienyl)acrylate

-

Reaction Setup: To a Schlenk flask, add 2-iodothiophene (1.0 equivalent), methyl acrylate (1.2 equivalents), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 4 mol%).

-

Reagent Addition: Add a base, such as triethylamine (2.0 equivalents), and an anhydrous solvent like N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to 100-120°C for 4-12 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 2-Iodothiophene |

| Reagents | Methyl Acrylate, Pd(OAc)₂, PPh₃, Et₃N, DMF |

| Reaction Time | 4-12 hours |

| Temperature | 100-120°C |

| Typical Yield | 80-95% |

Synthesis of 3-(2-Thienyl)acrylamide

Acrylamide derivatives are of particular interest due to their potential as covalent inhibitors of enzymes. The synthesis of 3-(2-thienyl)acrylamide can be achieved by activating the carboxylic acid and subsequent reaction with an amine.

Caption: Synthesis Workflow for 3-(2-Thienyl)acrylamide.

Experimental Protocol: Synthesis of 3-(2-Thienyl)acrylamide

-

Acid Chloride Formation: To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add thionyl chloride (1.2 equivalents) dropwise at 0°C. A catalytic amount of DMF can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours. Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C. Bubble ammonia gas through the solution or add a solution of the desired amine (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Thionyl Chloride, Ammonia/Amine |

| Reaction Time | 3-6 hours (total) |

| Temperature | 0°C to Room Temperature |

| Typical Yield | 60-80% |

Biological Activity and Signaling Pathway

Derivatives of this compound have shown promising activity as inhibitors of VEGFR-2, a key regulator of angiogenesis.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that is activated by the binding of its ligand, Vascular Endothelial Growth Factor (VEGF). This binding event leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4][9] This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[7][10] These pathways ultimately promote endothelial cell proliferation, migration, survival, and increased vascular permeability, all of which are essential for angiogenesis.[4]

References

- 1. scholars.fhsu.edu [scholars.fhsu.edu]

- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. DSpace [open.bu.edu]

- 7. cusabio.com [cusabio.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-(2-Thienyl)acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Thienyl)acrylic acid, a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] The ¹H and ¹³C NMR data for this compound provide detailed information about its atomic framework.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule. The data presented below was acquired in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.35 | s | - | 1H, -COOH |

| 7.78 | d | 15.8 | 1H, =CH-COOH |

| 7.71 | d | 5.1 | 1H, Thienyl H₅ |

| 7.42 | d | 3.5 | 1H, Thienyl H₃ |

| 7.15 | dd | 5.1, 3.7 | 1H, Thienyl H₄ |

| 6.35 | d | 15.8 | 1H, Thienyl-CH= |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data below was obtained in DMSO-d₆.

| Chemical Shift (δ) ppm | Assignment |

| 167.9 | -COOH |

| 139.7 | Thienyl C₂ |

| 138.1 | =CH-COOH |

| 131.5 | Thienyl C₅ |

| 129.2 | Thienyl C₃ |

| 128.8 | Thienyl C₄ |

| 119.3 | Thienyl-CH= |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The following table summarizes the key absorption bands observed in the FTIR spectrum of this compound, recorded as a KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3108 - 2581 | Broad | O-H stretch (Carboxylic Acid) |

| 1676 | Strong | C=O stretch (α,β-unsaturated Carboxylic Acid) |

| 1618 | Strong | C=C stretch (Alkenyl) |

| 1421 | Medium | C-H bend (Alkenyl) |

| 1292 | Strong | C-O stretch (Carboxylic Acid) |

| 970 | Strong | =C-H bend (trans-alkene) |

| 853 | Strong | C-H out-of-plane bend (Thiophene ring) |

| 711 | Strong | C-S stretch (Thiophene ring) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[2]

Mass Spectral Data

The following data were obtained via Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (MS-MS).

GC-MS Data [3]

| m/z | Relative Intensity | Assignment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 137 | Medium | [M-OH]⁺ |

| 121 | High | [M-SH]⁺ or [M-H₂S-CO]⁺ |

| 109 | Low | [C₆H₅O]⁺ |

MS-MS Data (Precursor Ion: [M-H]⁻ at m/z 153.0016) [3]

| m/z | Relative Intensity | Assignment |

| 153.1 | High | [M-H]⁻ |

| 110.0 | Medium | [M-H-CO₂H]⁻ |

| 109.1 | High | [M-H-CO₂]⁻ |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a field strength of 300 MHz or higher for protons.

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume of the solution into the gas chromatograph, which separates the compound from the solvent and any impurities.

-

Ionization and Analysis: The separated compound enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are then separated based on their mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A logical workflow for the structural elucidation of this compound.

References

In-Depth Technical Guide to 3-(2-Thienyl)acrylic Acid (CAS Number: 1124-65-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, hazards, and synthesis of 3-(2-Thienyl)acrylic acid (CAS No. 1124-65-8). It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document includes tabulated data for its core properties, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical pathways and workflows.

Chemical and Physical Properties

This compound, also known as 2-Thiopheneacrylic acid, is a yellow solid organic compound. It consists of a thiophene ring linked to an acrylic acid moiety. This structure imparts reactivity that makes it a useful building block in various chemical syntheses.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆O₂S | |

| Molecular Weight | 154.19 g/mol | |

| Appearance | Yellow solid/Slightly beige to yellow needle-like crystalline solid | |

| Melting Point | 145-148 °C | |

| Boiling Point | 298.9±15.0 °C (Predicted) | |

| pKa | 4.34±0.10 (Predicted) | |

| Solubility | Sparingly soluble in water. Soluble in DMSO and Methanol. | |

| InChI Key | KKMZQOIASVGJQE-ONEGZZNKSA-N | |

| Canonical SMILES | C1=CSC(=C1)C=CC(=O)O |

Spectral Data

The structural identity of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Spectral Data Type | Key Peaks / Information | Reference(s) |

| ¹H NMR | Data available in spectral databases. | |

| ¹³C NMR | Data available in spectral databases. | |

| GC-MS (m/z) | Top Peak: 154; 2nd Highest: 121; 3rd Highest: 137 |

Hazards and Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Irritation | 2 | H315: Causes skin irritation | |

| Eye Irritation | 2 | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338

No specific LD50 data was found in the searched literature.

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.

Reaction: 2-Thiophenecarboxaldehyde + Malonic Acid → this compound

Detailed Protocol:

-

Reagents and Equipment:

-

2-Thiophenecarboxaldehyde

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (as catalyst)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Hydrochloric acid (for workup)

-

Distilled water

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde and a molar equivalent of malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into an excess of cold water and acidify with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

-

Dry the purified crystals under vacuum.

-

Caption: Knoevenagel condensation workflow for this compound synthesis.

Analytical Methods

Accurate quantification and qualification of this compound are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a suitable method for its analysis.

HPLC Method Protocol:

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid. The phosphoric acid acts as an ion suppressor to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

-

Detection Wavelength: 210 nm

-

Injection Volume: 10-20 µL

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample and standards.

-

Identify the peak corresponding to this compound based on its retention time compared to a standard.

-

Quantify the amount of this compound by comparing the peak area with a calibration curve generated from standards of known concentrations.

-

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules.

Precursor for Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase that has been implicated in several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. This compound is used in the synthesis of novel benzothiazepinones, which have been identified as inhibitors of GSK-3β.

Caption: Role of this compound in GSK-3β inhibitor synthesis.

Phenylalanine Derivative for Enhanced Insulin Absorption

Research has indicated that certain phenylalanine derivatives can improve the intestinal absorption of insulin. This compound has been studied in this context. While the precise mechanism is not fully elucidated, it is hypothesized that these derivatives may act as permeation enhancers, transiently increasing the permeability of the intestinal epithelium to allow for the transport of large molecules like insulin into the bloodstream. Further research is needed to fully understand the signaling pathways and molecular interactions involved in this process.

Conclusion

This compound is a versatile chemical intermediate with significant applications in organic synthesis and drug development. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a valuable tool for researchers and scientists. However, its hazardous nature necessitates careful handling and adherence to safety protocols. Further investigation into its biological activities, particularly its role in enhancing insulin absorption and as a precursor for enzyme inhibitors, may unveil new therapeutic opportunities.

3-(2-Thienyl)acrylic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-(2-Thienyl)acrylic acid, a versatile building block in medicinal chemistry and materials science. This document presents its core molecular data and illustrates a representative synthetic application, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.

Core Molecular Data

The essential molecular identifiers and properties of this compound are summarized in the table below. This quantitative data is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C7H6O2S | [1][2] |

| Molecular Weight | 154.19 g/mol | [1][2] |

| CAS Number | 1124-65-8 | [2] |

| EC Number | 214-402-0 | [3] |

| Physical Form | Powder/Slightly beige to yellow needle-like crystalline solid | [4] |

| Melting Point | 145-148 °C | [4] |

Synthetic Applications and Experimental Workflow

This compound serves as a crucial starting material in the synthesis of a variety of bioactive molecules. Its applications include the development of anti-HIV agents, monoamine oxidase B (MAO-B) inhibitors, and glycogen synthase kinase-3β (GSK-3β) inhibitors.[4][5][6] The following diagram illustrates a generalized experimental workflow for the synthesis of a novel benzothiazepinone derivative, a class of compounds investigated as GSK-3β inhibitors, using this compound as a key precursor.

Detailed Experimental Protocol: Generalized Synthesis of a Benzothiazepinone Derivative

The following is a representative, generalized protocol for the synthesis of a benzothiazepinone derivative, as depicted in the workflow diagram above. Specific reagents, reaction conditions, and purification methods would be optimized for the desired target molecule.

1. Activation of this compound:

-

This compound is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

An activating agent, such as thionyl chloride or oxalyl chloride, is added dropwise at a controlled temperature (typically 0 °C) to form the corresponding acyl chloride.

-

The reaction is monitored by a suitable technique (e.g., thin-layer chromatography) until the starting material is consumed.

-

The solvent and excess activating agent are removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.

2. Amide Coupling:

-

The crude acyl chloride is dissolved in an anhydrous aprotic solvent.

-

A solution of a substituted 2-aminothiophenol in the same solvent is added, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

-

The reaction mixture is stirred at room temperature until the formation of the intermediate amide is complete.

3. Intramolecular Cyclization:

-

The intermediate amide may undergo spontaneous or induced intramolecular cyclization (a Michael addition) to form the benzothiazepinone ring system.

-

In some cases, a base or heat may be required to facilitate this step.

4. Purification and Characterization:

-

The crude product is purified using standard techniques such as column chromatography on silica gel, recrystallization, or preparative high-performance liquid chromatography.

-

The structure and purity of the final benzothiazepinone derivative are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis.

5. Biological Evaluation:

-

The purified compound is then subjected to in vitro biological assays to evaluate its inhibitory activity against the target enzyme, such as GSK-3β. This typically involves measuring the enzyme's activity in the presence of varying concentrations of the synthesized compound to determine its potency (e.g., IC₅₀ value).

References

- 1. This compound | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (2E)-3-(2-Thienyl)acrylic acid - High purity | EN [georganics.sk]

- 4. This compound 98 | 15690-25-2 [chemicalbook.com]

- 5. This compound | 1124-65-8 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

The Rising Therapeutic Potential of 3-(2-Thienyl)acrylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the field of medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the thiophene nucleus, have garnered significant attention due to their diverse pharmacological activities. Among these, derivatives of 3-(2-thienyl)acrylic acid are emerging as a promising class of molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanism of action of novel this compound derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Anticancer Activity: Targeting Hepatocellular Carcinoma

Recent studies have highlighted the potent anti-neoplastic effects of this compound derivatives, particularly a series of 3-aryl-2-(2-thienyl)acrylonitriles, against hepatocellular carcinoma (HCC). Several of these novel compounds have demonstrated superior or comparable efficacy to the multi-kinase inhibitor sorafenib, a standard therapeutic for advanced HCC.

Quantitative Analysis of Anticancer Efficacy

The antiproliferative activity of newly synthesized 3-aryl-2-(2-thienyl)acrylonitrile derivatives was evaluated against human hepatoma cell lines. The half-maximal inhibitory concentrations (IC50) were determined and are summarized below.

| Compound | Derivative | IC50 (µM) on HepG2 Cells | IC50 (µM) on Huh7 Cells |

| 1b | 3-(4-Chlorophenyl)-2-(2-thienyl)acrylonitrile | 1.2 ± 0.2 | 0.9 ± 0.1 |

| 1c | 3-(3-Hydroxy-4-methoxyphenyl)-2-(2-thienyl)acrylonitrile | 0.8 ± 0.1 | 0.6 ± 0.1 |

| 1e | 3-(4-Nitrophenyl)-2-(2-thienyl)acrylonitrile | 2.5 ± 0.4 | 1.8 ± 0.3 |

| 1f | 3-(4-Fluorophenyl)-2-(2-thienyl)acrylonitrile | 1.5 ± 0.2 | 1.1 ± 0.2 |

| Sorafenib | Reference Drug | 2.1 ± 0.3 | 1.5 ± 0.2 |

Data compiled from studies on novel acrylonitrile derivatives against hepatoma models.[1][2]

Mechanism of Action: VEGFR-2 Inhibition

Kinase profiling studies have identified that the anticancer activity of these compounds, particularly derivatives 1b and 1c , is mediated through the inhibition of multiple protein kinases, with a notable selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3] Inhibition of VEGFR-2, a key regulator of angiogenesis, disrupts the formation of new blood vessels that are essential for tumor growth and metastasis. The mode of action also involves the induction of apoptosis, as evidenced by increased caspase-3 activity.[2][3]

Caption: Inhibition of VEGFR-2 signaling by this compound derivatives.

Experimental Protocols

Cell Proliferation Assay (MTT Assay):

-

Human hepatoma cells (HepG2, Huh7) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Cells were then treated with various concentrations of the this compound derivatives or sorafenib for 72 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The formazan crystals were dissolved by adding 150 µL of DMSO.

-

The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.

Kinase Inhibition Assay:

-

Kinase activity was assessed using a radiometric assay format with purified recombinant human VEGFR-2.

-

The kinase reaction was initiated by adding ATP to a mixture containing the enzyme, the substrate (poly(Glu, Tyr) 4:1), and the test compounds at various concentrations.

-

The reaction was allowed to proceed for a specified time at 30°C and then stopped by the addition of an acidic solution.

-

The incorporation of ³³P from [γ-³³P]ATP into the substrate was measured by scintillation counting.

-

IC50 values were determined by fitting the inhibition data to a sigmoidal dose-response curve.

Antimicrobial and Enzyme Inhibition Activities

Beyond their anticancer properties, derivatives of this compound have also been investigated for their potential as antimicrobial and enzyme-inhibiting agents.

Antimicrobial Activity

A series of synthesized 2-thienyl substituted heterocycles have demonstrated significant antibacterial and antifungal activities.[4][5] The minimum inhibitory concentrations (MICs) were determined against a panel of pathogenic bacteria and fungi.

| Compound Type | Target Organism | MIC (µg/mL) |

| Thiazole Derivatives | Staphylococcus aureus | 6.25 - 12.5 |

| Thiazole Derivatives | Escherichia coli | 12.5 - 25 |

| Spiro(indole-azole) Derivatives | Candida albicans | 12.5 - 50 |

| Spiro(indole-azole) Derivatives | Aspergillus flavus | 25 - 50 |

Data represents a range of MIC values observed for different derivatives within the specified class.[4]

Enzyme Inhibition

Certain acrylic acid derivatives have shown potent inhibitory activity against enzymes like urease.[6] For instance, some novel derivatives isolated from Achillea mellifolium exhibited stronger inhibition of jack bean urease than the standard inhibitor, thiourea.

| Compound | Urease Inhibition IC50 (µM) |

| Derivative 1 | 16.87 ± 0.02 |

| Derivative 2 | 13.71 ± 0.07 |

| Derivative 3 | 10.46 ± 0.03 |

| Thiourea (Standard) | 21.5 ± 0.01 |

Data from in-vitro inhibition studies on acrylic acid derivatives.[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination:

-

A microbroth dilution method was employed using 96-well microtiter plates.

-

Bacterial or fungal suspensions were prepared in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

The test compounds were serially diluted in the broth.

-

Each well was inoculated with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Plates were incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

-

The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Synthesis and Experimental Workflow

The synthesis of many this compound derivatives, such as the 3-aryl-2-(2-thienyl)acrylonitriles, is often achieved through a Knoevenagel condensation reaction.[1] This involves the reaction of an active methylene compound (e.g., 2-(thiophen-2-yl)acetonitrile) with an aryl aldehyde in the presence of a catalytic amount of a weak base like piperidine.

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Conclusion

Derivatives of this compound represent a versatile and highly promising scaffold in modern drug discovery. The demonstrated efficacy of novel acrylonitrile derivatives against hepatocellular carcinoma, mediated through VEGFR-2 inhibition, positions them as strong candidates for further preclinical and clinical development. Furthermore, the broad-spectrum antimicrobial and specific enzyme-inhibiting activities of other derivatives underscore the vast therapeutic potential of this chemical class. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring their efficacy in a wider range of disease models. The synthetic accessibility and diverse biological activities of these compounds ensure they will remain an area of intense investigation for years to come.

References

- 1. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles | Semantic Scholar [semanticscholar.org]

- 6. Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease from Jack Bean and α-Glucosidase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Computational and Theoretical Deep Dive into 3-(2-Thienyl)acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Thienyl)acrylic acid (3-2TAA) is a molecule of significant interest in medicinal chemistry and materials science. Its structural and electronic properties, underpinned by the interplay between the thiophene ring and the acrylic acid moiety, make it a versatile scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the computational and theoretical studies that have elucidated the molecular characteristics of 3-2TAA. It details the theoretical frameworks and computational methodologies employed, summarizes key quantitative data, and outlines the experimental protocols used for its characterization. This document serves as a resource for researchers engaged in the study and application of 3-2TAA and related compounds.

Introduction

This compound, a derivative of acrylic acid containing a thiophene ring, has garnered attention for its potential biological activities.[1] Understanding the molecule's structural parameters, vibrational modes, and electronic landscape is crucial for predicting its reactivity, intermolecular interactions, and potential as a drug candidate. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool in this endeavor, providing insights that complement and explain experimental findings. This guide synthesizes the key findings from theoretical and experimental investigations into 3-2TAA.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in Table 1. These values, sourced from established chemical databases, provide a baseline for understanding the molecule's physical and chemical characteristics.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆O₂S | [2] |

| Molecular Weight | 154.19 g/mol | [2] |

| IUPAC Name | (2E)-3-(thiophen-2-yl)prop-2-enoic acid | [2] |

| CAS Number | 1124-65-8 | [2] |

| Canonical SMILES | C1=CSC(=C1)C=CC(=O)O | [2] |

| Physical Description | Yellow Solid | [3] |

| Melting Point | 145-148 °C | [4] |

| pKa (Predicted) | 4.34 ± 0.10 | [3] |

Computational and Theoretical Methodologies

A central part of the research on 3-2TAA involves the use of computational models to predict its behavior at the molecular level. These theoretical studies provide a detailed picture of the molecule's geometry, electronic structure, and vibrational properties.

Density Functional Theory (DFT) Calculations

DFT has been the primary method for theoretical investigations of 3-2TAA. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with the 6-311++G(d,p) basis set, has been successfully employed to study both the monomer and dimer structures of the molecule.[1] This level of theory is well-regarded for its ability to provide a balanced description of molecular geometries, vibrational frequencies, and electronic properties for organic molecules.

Further Theoretical Analyses

Beyond geometry optimization and frequency calculations, several other theoretical analyses have been applied to gain deeper insights into the properties of 3-2TAA:

-

Natural Bond Orbital (NBO) Analysis: This method is used to study intra- and intermolecular bonding and interactions between bonds.[1]

-

Atoms in Molecules (AIM) Theory: AIM analysis helps in understanding the nature of chemical bonds and non-bonded interactions based on the topology of the electron density.[1]

-

Time-Dependent DFT (TD-DFT): This extension of DFT is used to calculate electronic excitation energies and to simulate UV-Vis spectra.[1]

-

Molecular Docking: To investigate its potential as a drug, molecular docking studies have been performed to predict the binding affinity and mode of interaction of 3-2TAA with biological targets, such as human monoamine oxidase B (MAOB).[1]

The logical workflow for a comprehensive computational study of 3-2TAA is illustrated in the following diagram.

Key Theoretical Findings

Optimized Geometry

DFT calculations provide precise information on bond lengths, bond angles, and dihedral angles of the most stable conformers of 3-2TAA. These theoretical values are generally found to be in good agreement with experimental data, validating the chosen computational methodology.[1]

Vibrational Spectroscopy

Theoretical vibrational analysis allows for the assignment of the bands observed in experimental FT-IR and FT-Raman spectra. The calculated frequencies, after appropriate scaling, correspond well with the experimental ones, aiding in the detailed interpretation of the vibrational modes of the molecule.[1]

Electronic Properties

The electronic properties of 3-2TAA have been investigated through analyses of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. A large gap implies high stability. |

The distribution of these orbitals provides insights into the reactive sites of the molecule.

The relationship between key electronic properties is visualized in the diagram below.

Experimental Protocols

The theoretical findings are validated through experimental measurements. The following sections outline the standard experimental protocols for the characterization of 3-2TAA.

Synthesis

The synthesis of this compound and its derivatives is often achieved through a Knoevenagel condensation reaction between 2-thiopheneacetonitrile and a corresponding aryl aldehyde, catalyzed by piperidine in ethanol.[5]

Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy: The vibrational spectra are typically recorded for the solid sample. For FT-IR, the sample is often prepared as a KBr pellet. FT-Raman spectra are obtained using a Nd:YAG laser for excitation.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is usually recorded in a suitable solvent, such as ethanol or methanol, to identify the electronic transitions within the molecule.

Potential Applications in Drug Development

Computational studies have suggested that 3-2TAA may act as an inhibitor of human monoamine oxidase B (MAOB), an enzyme implicated in neurodegenerative diseases.[1] Molecular docking simulations have been instrumental in identifying the potential binding modes and interactions of 3-2TAA within the active site of this enzyme. Furthermore, derivatives of this compound have shown promise as anticancer agents, with some compounds exhibiting inhibitory activity against VEGFR-2 tyrosine kinase.[5]

Conclusion

The combination of computational and experimental studies provides a powerful approach to understanding the multifaceted nature of this compound. DFT calculations have been pivotal in elucidating its structural, vibrational, and electronic properties, offering insights that are crucial for its potential applications in drug design and materials science. The synergy between theory and experiment, as detailed in this guide, continues to drive the exploration of this and other promising molecules.

References

Unveiling Novel Therapeutic Avenues: A Technical Guide to the Biological Targets of 3-(2-Thienyl)acrylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)acrylic acid is a versatile scaffold in medicinal chemistry, primarily recognized as a crucial building block in the synthesis of complex pharmaceutical agents. While direct biological targets of the parent molecule remain an area of active investigation, a growing body of research has identified potent biological activities and specific molecular targets for its structurally related derivatives. This technical guide provides an in-depth exploration of these findings, focusing on the discovery of new biological targets for compounds derived from this compound. We will delve into the quantitative data, experimental methodologies, and associated signaling pathways, offering a comprehensive resource for researchers engaged in drug discovery and development.

Key Biological Targets and Derivative Classes

Derivatives of this compound have demonstrated significant activity in several key areas of therapeutic interest, most notably in oncology and metabolic diseases. The primary classes of derivatives and their identified biological targets are summarized below.

Multi-Kinase Inhibition by 3-Aryl-2-(2-thienyl)acrylonitriles in Oncology

A significant breakthrough in the exploration of this compound derivatives has been the discovery of potent anti-cancer properties in 3-aryl-2-(2-thienyl)acrylonitriles. These compounds have been identified as multi-kinase inhibitors, with a particular efficacy against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.

The inhibitory activity of these derivatives has been quantified through various enzymatic assays. The data for a representative compound, a 3-aryl-2-(2-thienyl)acrylonitrile derivative, is presented in the table below.

| Target Kinase | Percent Inhibition | IC50 (µM) |

| VEGFR-2 | 89% | 3.32 |

| VEGFR-1 | 75% | Not Reported |

| c-KIT | 61% | Not Reported |

| CLK1 | 69% | Not Reported |

| Pim-1 | 71% | Not Reported |

| Pim-2 | 60% | Not Reported |

The following provides a generalized protocol for assessing the kinase inhibitory activity of 3-aryl-2-(2-thienyl)acrylonitrile derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of protein kinases.

Materials:

-

Recombinant human kinase enzymes (e.g., VEGFR-2, VEGFR-1, c-KIT, etc.)

-

Kinase-specific substrate peptides

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Microtiter plates (e.g., 96-well or 384-well)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the kinase buffer to the final desired concentrations.

-

Reaction Setup: The kinase reaction is initiated by adding the following components to the wells of a microtiter plate in the specified order:

-

Kinase buffer

-

Test compound or DMSO (vehicle control)

-

Kinase enzyme

-

Substrate peptide/ATP mixture

-

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

Detection: The kinase reaction is stopped, and the amount of ADP produced (indicative of kinase activity) is quantified by adding the detection reagent according to the manufacturer's instructions.

-

Data Analysis: The luminescence or fluorescence signal is measured using a plate reader. The percent inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 by 3-aryl-2-(2-thienyl)acrylonitrile derivatives blocks this signaling pathway, thereby inhibiting tumor angiogenesis and growth.

Methodological & Application

Application Notes and Protocols for the Synthesis of Thienylacrylonitriles via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds from the reaction of an aldehyde or ketone with an active methylene compound.[1] This reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of thienylacrylonitriles. The incorporation of the electron-rich thiophene moiety into the acrylonitrile backbone yields compounds with significant potential as intermediates for pharmaceuticals and functional materials.[2] This document provides detailed protocols for the synthesis of thienylacrylonitriles, offering a range of catalytic systems and reaction conditions to suit various laboratory setups.

Reaction Mechanism

The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[3] The reaction proceeds through a three-step mechanism:

-

Deprotonation: The basic catalyst removes a proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiophene aldehyde. This step forms a tetrahedral intermediate.

-

Dehydration: The intermediate undergoes elimination of a water molecule to yield the final α,β-unsaturated thienylacrylonitrile product.

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

Several methods can be employed for the synthesis of thienylacrylonitriles, including conventional heating, microwave-assisted synthesis, and solvent-free procedures. Below are detailed protocols for each approach.

Protocol 1: Conventional Synthesis using Piperidine Catalyst

This protocol describes a classic approach using conventional heating under reflux conditions.

Materials:

-

Thiophene-2-carbaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol (reagent grade)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of thiophene-2-carbaldehyde in ethanol.

-

Add 1.0 to 1.1 equivalents of malononitrile to the solution and stir until fully dissolved.[4]

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.[4]

-

Attach a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration and wash it with a small amount of cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

-

5-Methyl-2-thiophenecarboxaldehyde

-

Malononitrile

-

Ammonium acetate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Microwave reactor vial

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine 5-Methyl-2-thiophenecarboxaldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate (0.1-0.2 eq) or a single drop of DBU.[1]

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 75°C) for 20 minutes with stirring.[1]

-

After the reaction is complete, cool the vessel to room temperature.

-

Wash the solid product with water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst.[1]

-

The product, 2-((5-methylthiophen-2-yl)methylene)malononitrile, is often obtained in high purity. If necessary, it can be recrystallized from ethanol.[1]

Protocol 3: Solvent-Free Synthesis

This environmentally friendly approach minimizes waste and can be performed at room temperature.

Materials:

-

Thiophene-2-carbaldehyde

-

Malononitrile

-

Ammonium acetate

-

Mortar and pestle or a small reaction vial

Procedure:

-

In a mortar or a small vial, combine thiophene-2-carbaldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate (0.1-0.2 eq).[1]

-

Grind the mixture with a pestle for 5-15 minutes at room temperature, or stir vigorously. The reaction is often exothermic and may solidify upon completion.[1]

-

Monitor the reaction progress by TLC by dissolving a small aliquot in a suitable solvent.

-

Once the reaction is complete, wash the solid product with water and then a small amount of cold ethanol.

-

The product can be further purified by recrystallization if necessary.

Experimental Workflow

The general workflow for the synthesis of thienylacrylonitriles via Knoevenagel condensation is outlined below.

Caption: Generalized experimental workflow for the Knoevenagel condensation.

Data Presentation

The following table summarizes various reaction conditions and reported yields for the Knoevenagel condensation to produce thienylacrylonitriles and related compounds.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH (20 mol%) | Water | 75 (Microwave) | 20 min | >95 | [1] |

| 3-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | - | 90 | [1] |

| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 5 min | 98 | [1] |

| 2-Nitrothiophene-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | Room Temp | 2-4 h | >90 | [4] |

| 2-Nitrothiophene-3-carbaldehyde | Malononitrile | Basic Alumina | Solvent-free | Microwave (300-450W) | 2-5 min | High | [4] |

| 2-Nitrothiophene-3-carbaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 4-6 h | 85-95 | [4] |

| Aromatic Aldehydes | Malononitrile | NH₂SO₃NH₄ | Solvent-free | Microwave | - | Excellent |

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Malononitrile is toxic and should be handled with care.

-

Piperidine is a corrosive and flammable liquid.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Quantification of 3-(2-Thienyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)acrylic acid is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes. This document provides detailed application notes and protocols for the quantitative analysis of this compound using common analytical techniques. The methodologies described are based on established principles for the analysis of related acrylic acid derivatives and are intended to serve as a comprehensive guide for laboratory personnel.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on factors such as the sample matrix, required sensitivity, and available instrumentation. The most common and recommended methods include:

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used, robust, and sensitive method for the quantification of organic acids. It offers good separation and is suitable for a variety of sample types.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of this compound, particularly after derivatization to increase its volatility. This method provides high specificity and sensitivity.

-

UV-Visible Spectrophotometry: This is a simpler and more rapid technique that can be used for the quantification of this compound in simple matrices where interfering substances are minimal.

This document will focus on providing a detailed protocol for the HPLC-UV method due to its widespread applicability and robustness.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the analytical methods for the quantification of this compound. These values are based on typical performance for similar analytes and should be verified during method validation in your laboratory.

Table 1: HPLC-UV Method Performance Characteristics

| Parameter | Expected Value |

| Linearity (R²) | > 0.99 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |

| Wavelength (λmax) | ~300-320 nm (To be determined experimentally) |

Table 2: GC-MS Method (with derivatization) Performance Characteristics

| Parameter | Expected Value |

| Linearity (R²) | > 0.99 |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

| Limit of Detection (LOD) | 0.01 - 0.1 mg/L |

| Limit of Quantification (LOQ) | 0.03 - 0.3 mg/L |

Table 3: UV-Visible Spectrophotometry Method Performance Characteristics

| Parameter | Expected Value |

| Linearity (R²) | > 0.99 |

| Accuracy (% Recovery) | 97 - 103% |

| Precision (% RSD) | < 3% |

| Wavelength (λmax) | ~300-320 nm (To be determined experimentally) |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol details a reverse-phase HPLC method with UV detection for the quantification of this compound.

1. Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid or Formic acid (analytical grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

2. Instrumentation

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing a small amount of acid (e.g., 0.1% phosphoric acid or 0.1% formic acid) to suppress ionization of the analyte. The exact ratio should be optimized for best separation.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Chromatographic Conditions

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 50:50 v/v) + 0.1% Phosphoric Acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: To be determined by scanning a standard solution from 200-400 nm to find the wavelength of maximum absorbance (λmax), expected to be in the range of 300-320 nm.

5. Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile). The solubility of this compound is reported to be sparingly soluble in water, so an organic solvent is recommended.

-

Dilute the sample solution with the mobile phase to a concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

6. Analysis and Quantification

-

Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

7. Method Validation The analytical method should be validated according to ICH guidelines or other relevant regulatory standards.[1] Key validation parameters to be assessed include:

-

Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

-